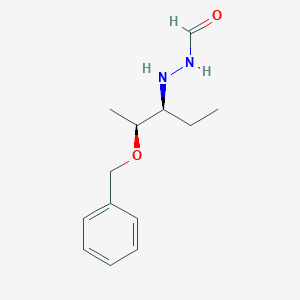
D 13223 (Metabolito de Flupirtina)
Descripción general
Descripción
D 13223, also known as Flupirtine Metabolite, is an active metabolite of Flupirtine, a nonopioid analgesic drug. Flupirtine is primarily used for its analgesic and neuroprotective properties. D 13223 is formed in vivo and has been detected in various tissues, including the liver, heart, kidney, lung, spleen, and brain .
Aplicaciones Científicas De Investigación
D 13223 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and biotransformation of Flupirtine.
Biology: Investigating the distribution and pharmacokinetics of Flupirtine and its metabolites in various tissues.
Medicine: Understanding the analgesic and neuroprotective effects of Flupirtine and its metabolites, including D 13223.
Industry: Developing analytical methods for quantifying Flupirtine and its metabolites in biological samples
Mecanismo De Acción
Target of Action
D 13223 is an active metabolite of Flupirtine, a nonopioid analgesic drug Flupirtine, the parent compound, is known to be effective in treating neonatal seizures .
Mode of Action
It is formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver .
Biochemical Pathways
It is known that flupirtine, the parent compound, is delivered to all tissues assessed, including the brain, within 1 hour of dosing and persists at 24 hours .
Pharmacokinetics
The pharmacokinetics of D 13223 have been studied in neonatal rats . On postnatal day 7, rat pups received 25 mg/kg of Flupirtine intraperitoneally. D 13223 was formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver . The half-life of Flupirtine in various tissues ranged from 3.1 to 5.2 hours .
Result of Action
It is known that flupirtine, the parent compound, is effective in treating neonatal seizures .
Action Environment
It is known that flupirtine, the parent compound, reaches the target brain tissues from the systemic route in neonatal rats, and brain tissue forms the active metabolite d 13223 .
Análisis Bioquímico
Biochemical Properties
D 13223 is formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
D 13223 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of D 13223 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions is still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D 13223 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of D 13223 vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
D 13223 is involved in metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels .
Transport and Distribution
D 13223 is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of D 13223 involves the metabolism of Flupirtine Flupirtine undergoes biotransformation in the liver, where it is converted into D 13223 the formation of D 13223 has been studied in various tissues, indicating that it is a product of enzymatic reactions in the body .
Industrial Production Methods
Industrial production methods for D 13223 are not explicitly detailed in available sources. The compound is primarily studied as a metabolite of Flupirtine, and its production is closely linked to the pharmacokinetics of Flupirtine administration .
Análisis De Reacciones Químicas
Types of Reactions
D 13223 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the liver, leading to the formation of other metabolites.
Reduction: Reduction reactions may also occur, although specific details are limited.
Substitution: Substitution reactions involving D 13223 have not been extensively studied.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving D 13223 are primarily enzymatic and occur within biological systems.
Major Products Formed
The major product formed from the metabolism of Flupirtine is D 13223. Further metabolism of D 13223 can lead to the formation of other minor metabolites, although detailed pathways are not extensively covered in the literature .
Comparación Con Compuestos Similares
Similar Compounds
Flupirtine: The parent compound of D 13223, used for its analgesic and neuroprotective effects.
Other Analgesics: Compounds like acetaminophen and ibuprofen, which have different mechanisms of action and metabolic pathways.
Uniqueness
D 13223 is unique due to its formation as a metabolite of Flupirtine and its specific pharmacokinetic properties. Unlike other analgesics, D 13223 and Flupirtine do not bind to opioid receptors, making them distinct in their mode of action .
Propiedades
IUPAC Name |
N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFKATSAUGOEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241959 | |
| Record name | D 13223 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95777-69-8 | |
| Record name | D 13223 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095777698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D 13223 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


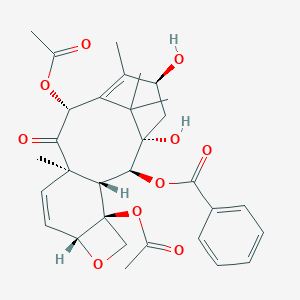
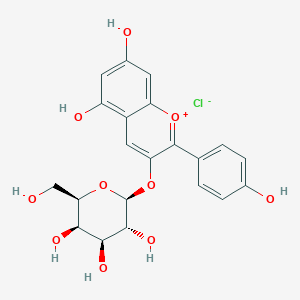
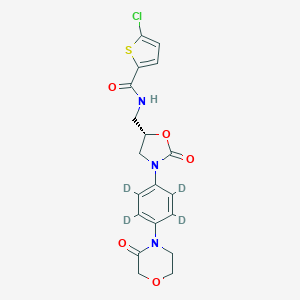
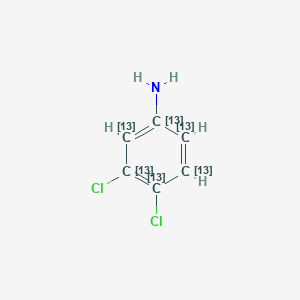

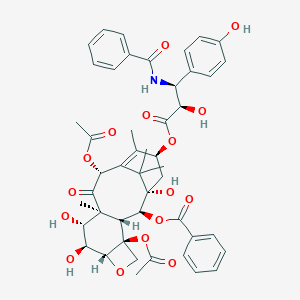
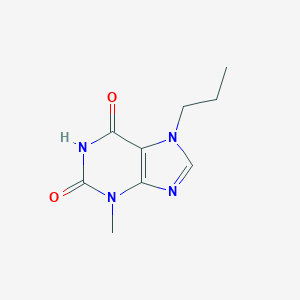

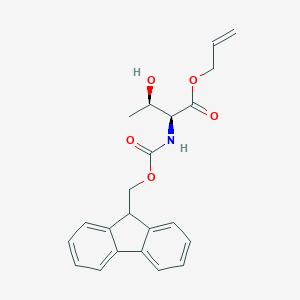
![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B28952.png)

![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)

